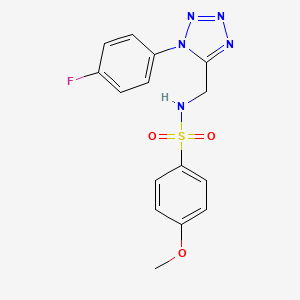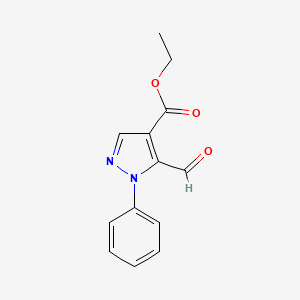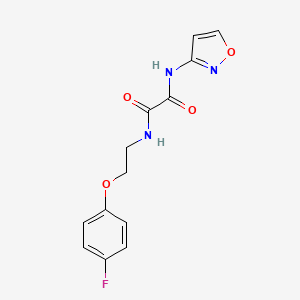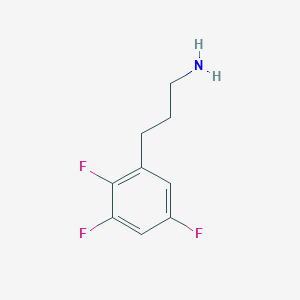
3-(2,3,5-Trifluorophenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,5-Trifluorophenyl)propan-1-amine, also known as TFP, is a chemical compound that belongs to the class of amines. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its unique properties.
作用機序
3-(2,3,5-Trifluorophenyl)propan-1-amine acts as a competitive inhibitor of monoamine transporters. It binds to the active site of the transporter, preventing the uptake of neurotransmitters. This leads to an increase in extracellular neurotransmitter levels and altered neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3,5-Trifluorophenyl)propan-1-amine depend on the specific monoamine transporter it inhibits. Inhibition of the dopamine transporter leads to an increase in dopamine levels, which can result in increased locomotor activity and reward-seeking behavior. Inhibition of the norepinephrine transporter can lead to increased heart rate and blood pressure. Inhibition of the serotonin transporter can lead to altered mood and behavior.
実験室実験の利点と制限
3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, 3-(2,3,5-Trifluorophenyl)propan-1-amine has limitations, including its potential toxicity and off-target effects. Researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects.
将来の方向性
There are several future directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine research. One area of interest is the development of more selective inhibitors of monoamine transporters. This would allow researchers to study the specific function of each transporter and their role in various neurological disorders. Another area of interest is the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent. Studies have shown that inhibition of monoamine transporters can be beneficial in the treatment of depression and other psychiatric disorders. Further research is needed to determine the potential of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent.
Conclusion:
In conclusion, 3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects. Future research directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine include the development of more selective inhibitors of monoamine transporters and the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent for psychiatric disorders.
合成法
The synthesis of 3-(2,3,5-Trifluorophenyl)propan-1-amine involves the reaction between 2,3,5-trifluorobenzaldehyde and 1-amino-3-chloropropane in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method is widely used in laboratories and has been optimized to produce high yields of 3-(2,3,5-Trifluorophenyl)propan-1-amine.
科学的研究の応用
3-(2,3,5-Trifluorophenyl)propan-1-amine is commonly used in neuroscience research as a tool to study the function of monoamine transporters. Monoamine transporters are proteins responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. 3-(2,3,5-Trifluorophenyl)propan-1-amine is a potent inhibitor of these transporters and can be used to study their function in vitro and in vivo.
特性
IUPAC Name |
3-(2,3,5-trifluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h4-5H,1-3,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDBTGTXTYZGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCCN)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,5-Trifluorophenyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[2-[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2408526.png)
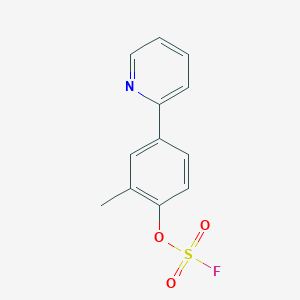


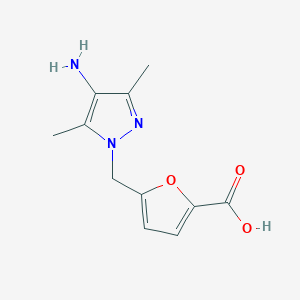
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

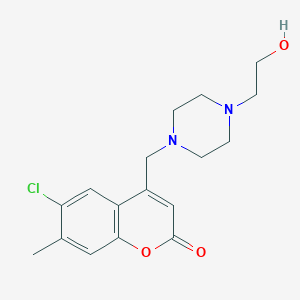
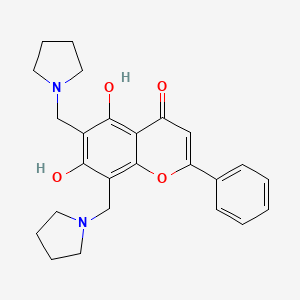
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)
